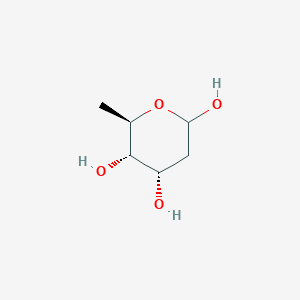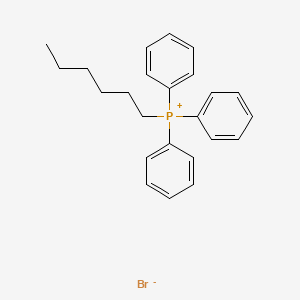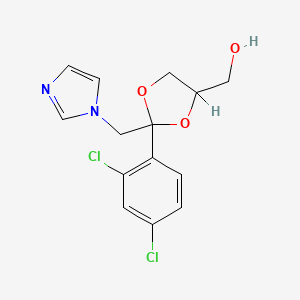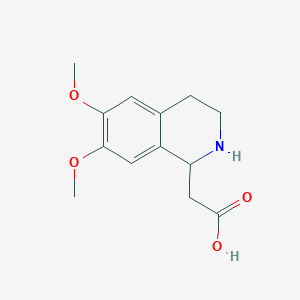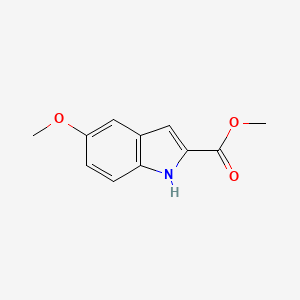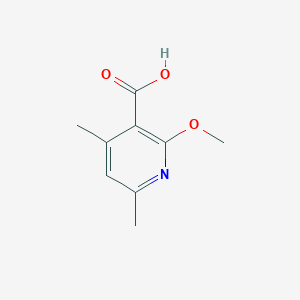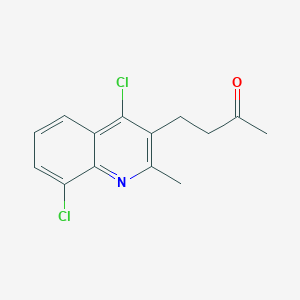
4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is a chemical compound with a molecular weight of 282.17 . Its IUPAC name is 4-(4,8-dichloro-2-methyl-3-quinolinyl)-2-butanone .
Molecular Structure Analysis
The InChI code for “4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is 1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Repurposing of Chloroquine Compounds
Chloroquine (CQ) and its derivatives, including structures similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been extensively researched for their potential beyond antimalarial applications. The studies highlight the repurposing of CQ compounds in managing various infectious and non-infectious diseases. Interestingly, the research suggests a need for further exploration of the (R) and (S) enantiomers of racemic CQ, which may present additional benefits in treating diseases beyond their current applications. The repurposing efforts are particularly significant in cancer therapy, where CQ compounds could potentially serve as synergistic partners in anticancer combination chemotherapy (Njaria et al., 2015).
Sorption of Phenoxy Herbicides
Research on compounds structurally similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, has revealed their sorption behavior in soil and the influence of various soil parameters on this process. Understanding the sorption of these herbicides is vital for environmental conservation, as it helps in predicting their mobility and potential ecological impact (Werner et al., 2012).
Therapeutic Activities of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs), which share a similar quinoline structure with 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been identified as having various therapeutic activities. The exploration of THIQ derivatives has led to significant advancements in drug discovery, especially for cancer and central nervous system disorders. These compounds are also being studied for their potential against infectious diseases like malaria, tuberculosis, HIV, and others (Singh & Shah, 2017).
Insights of 8-Hydroxyquinolines
The 8-hydroxyquinoline scaffold, related to the quinoline structure of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, has been a focal point of research due to its pharmacological significance. Over recent years, numerous derivatives of 8-hydroxyquinoline have been synthesized and studied for their potent biological activities, including anti-cancer, anti-microbial, and anti-fungal properties. The metal chelation properties of these compounds further their potential in treating various diseases (Gupta et al., 2021).
Propriétés
IUPAC Name |
4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWWJGOBBVWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357876 |
Source


|
| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
64375-69-5 |
Source


|
| Record name | 4-(4,8-Dichloro-2-methyl-3-quinolinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64375-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

